molecular formula C11H12O2 B155440 2,4-Dimethylcinnamic acid CAS No. 1685-80-9

2,4-Dimethylcinnamic acid

Cat. No. B155440
CAS RN: 1685-80-9
M. Wt: 176.21 g/mol
InChI Key: UFSZMHHSCOXWPC-AATRIKPKSA-N
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Description

2,4-Dimethylcinnamic acid is a compound that is structurally related to cinnamic acid but with additional methyl groups at the 2 and 4 positions of the aromatic ring. While the provided papers do not directly discuss 2,4-Dimethylcinnamic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 2,4-Dimethylcinnamic acid.

Synthesis Analysis

The synthesis of compounds structurally related to 2,4-Dimethylcinnamic acid involves multi-step organic reactions. For instance, the synthesis of 2,4-dimethyldocosanoic acid, a compound with a long aliphatic chain and methyl groups at the 2 and 4 positions, includes steps such as oxidation, Baeyer-Villiger oxidation, esterification, and reduction . These methods could potentially be adapted for the synthesis of 2,4-Dimethylcinnamic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimethylcinnamic acid is characterized by the presence of methyl groups that can influence the physical and chemical properties of the molecule. For example, the presence of methyl groups in 2,2-dimethylbiphenylene units within polyamides and polyimides affects their solubility and thermal properties . This suggests that the methyl groups in 2,4-Dimethylcinnamic acid could also impact its behavior and interactions.

Chemical Reactions Analysis

Compounds with structures similar to 2,4-Dimethylcinnamic acid can participate in various chemical reactions. For example, 2,2-dimethylbutynoic acid can form intermolecular hydrogen bonds with amides, indicating that 2,4-Dimethylcinnamic acid may also engage in specific interactions due to its functional groups . Additionally, the derivatization of amino acids with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde demonstrates the reactivity of the dimethyl-substituted aromatic compounds with primary amino groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl-substituted compounds are influenced by their molecular structure. For instance, the introduction of methyl groups can enhance the stability and solubility of polymers . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, an intermediate in pharmaceutical and pesticide production, highlight the importance of stereochemistry and the potential for chiral synthesis, which could be relevant for the synthesis of enantiomerically pure 2,4-Dimethylcinnamic acid .

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

  • Analysis of Global Trends in 2,4-D Herbicide Toxicity: Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has significantly advanced. This scientometric review highlights the rapid development in this field, focusing on the occupational risk, neurotoxicity, resistance, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Analytical Techniques and Derivatization

  • Derivatization Reagent for Amino Acids Analysis: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids. This demonstrates the application of derivatives of dimethylcinnamic acid in analytical chemistry, particularly for the qualitative and quantitative analysis of amino acids in complex mixtures (Gatti, Gioia, Leoni, & Andreani, 2010).

Degradation Studies

  • Gamma Radiation Degradation of 2,4-D: A study utilized gamma radiation from cobalt-60 to degrade the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) dimethylamine salt in water. This research contributes to the understanding of how environmental factors and treatments can influence the degradation and environmental impact of dimethylcinnamic acid derivatives (Campos et al., 2003).

Toxicology and Public Health

  • Regulatory Progress and Public Concerns: The toxicology of various forms of 2,4-D, including its dimethylamine salt, has been extensively studied, highlighting its low-to-moderate acute oral toxicity and lack of genotoxicity in in vitro and in vivo test systems (Bus & Hammond, 2007).

Genetic Toxicity Evaluation

  • In Vitro Genetic Toxicity of 4-(2, 4-dichlorophenoxy)butyric Acid: The dimethylamine salt of 2,4-DB, a herbicide, was evaluated for genetic toxicity using several assays. The findings indicate that 2,4-DB does not exhibit significant genotoxic potential in mammals (Charles et al., 2000).

Agricultural Applications

  • Impact on Soybean Yield Components: Research on the effect of postemergence treatments of 2,4-D on soybean transformed with AAD-12, a gene conferring resistance to the herbicide, showed no adverse effects on yield components. This is significant for agricultural practices, particularly in weed management (Robinson, Simpson, & Johnson, 2015).

properties

IUPAC Name

(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZMHHSCOXWPC-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=C/C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylcinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AN Nesmeyanov, MI Rybinskaya… - Bulletin of the Academy of …, 1956 - Springer
A new method was developed for the synthesis of styryl ketones. It consists in the condensation of 2-chlorovinyl ketones with aromatic hydrocarbons in presence of aluminum chloride …
Number of citations: 3 link.springer.com
H Sharma, R Ramanathan - International Journal of Dairy …, 2023 - Wiley Online Library
The work is aimed at elucidation of metabolite profile of probiotic yoghurts prepared from cow milk (CPY) and goat milk (GPY) using gas chromatography–mass spectrometry‐based …
Number of citations: 2 onlinelibrary.wiley.com
K Stebelska - Therapeutic drug monitoring, 2013 - journals.lww.com
Psychoactive drugs of fungal origin, psilocin, ibotenic acid, and muscimol among them have been proposed for recreational use and popularized since the 1960s, XX century. Despite …
Number of citations: 58 journals.lww.com

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